Estradiol 17-acetate 3-benzoate
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Overview
Description
Estradiol 17-acetate 3-benzoate is a synthetic estrogen compound derived from estradiol, a naturally occurring hormone in the human body. This compound is a dual ester of estradiol, combining both acetate and benzoate groups. It is primarily used in hormone replacement therapy and various medical treatments due to its potent estrogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 17-acetate 3-benzoate typically involves the esterification of estradiol with acetic anhydride and benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-acetate 3-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding estradiol, acetic acid, and benzoic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Hydrolysis: Estradiol, acetic acid, benzoic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Scientific Research Applications
Estradiol 17-acetate 3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and hormone-based therapies.
Mechanism of Action
Estradiol 17-acetate 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and maintenance of reproductive tissues .
Comparison with Similar Compounds
Similar Compounds
Estradiol benzoate: A single ester of estradiol, used in similar medical applications.
Estradiol acetate: Another single ester of estradiol, with slightly different pharmacokinetic properties.
Estradiol cypionate: A longer-acting ester of estradiol, used for prolonged hormone therapy.
Uniqueness
Estradiol 17-acetate 3-benzoate is unique due to its dual ester structure, which may offer distinct pharmacokinetic advantages, such as improved bioavailability and sustained release compared to single esters. This dual esterification can potentially enhance its therapeutic efficacy and reduce the frequency of administration.
Biological Activity
Estradiol 17-acetate 3-benzoate (E2B) is a synthetic estrogen compound that serves as a prodrug of estradiol, exhibiting significant biological activity through its interactions with estrogen receptors in various tissues. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Chemical Formula : C27H30O4
- Molecular Weight : 414.53 g/mol
- CAS Number : 1743-60-8
This compound primarily functions as an agonist of estrogen receptors (ERs), particularly ERα and ERβ. Upon administration, it is converted to estradiol, which then binds to these receptors, leading to the regulation of gene transcription and subsequent biological effects. The compound exhibits a lower affinity for ERs compared to estradiol itself, acting mainly as a prodrug .
Pharmacodynamics
The pharmacodynamics of E2B reveal its role in various physiological processes:
- Estrogenic Effects : E2B enhances the proliferation of estrogen-responsive tissues such as breast and endometrial cells. It has been shown to stimulate cell growth and differentiation in these tissues, which can be beneficial in hormone replacement therapies .
- Impact on Endocrine System : As an endocrine-disrupting chemical (EDC), E2B can interfere with hormonal signaling pathways, potentially leading to adverse reproductive outcomes in both wildlife and humans .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Endothelial Cell Viability :
A study demonstrated that β-Estradiol 17-acetate enhances the viability of human brain microvascular endothelial cells (hBMECs). This effect was attributed to the hormone's ability to modulate growth factors in the culture medium, suggesting potential therapeutic applications in neuroprotection . -
Environmental Impact :
Research indicates that E2B is prevalent in the environment due to its use in livestock for growth promotion. Its presence has raised concerns regarding its role as an EDC, contributing to tumor formation and reproductive health issues . -
Pharmacokinetics in Livestock :
A study assessed the persistence of E2B in bovine hair after administration for growth promotion. The findings highlighted the compound's long half-life and potential for accumulation in animal products, raising regulatory concerns about its use .
Properties
CAS No. |
4954-17-0 |
---|---|
Molecular Formula |
C27H30O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI Key |
CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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